

# Spectroscopic Profile of 5-Hydroxypyrazine-2carboxylic Acid: A Technical Guide

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Compound of Interest

5-Hydroxypyrazine-2-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **5- Hydroxypyrazine-2-carboxylic acid**, a significant metabolite of the anti-tuberculosis drug pyrazinamide. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

## **Chemical Structure and Properties**

IUPAC Name: 5-Hydroxypyrazine-2-carboxylic acid

• Synonyms: 5-OH-PCA, 5-Oxo-4,5-dihydropyrazine-2-carboxylic acid

CAS Number: 34604-60-9[1]

Molecular Formula: C<sub>5</sub>H<sub>4</sub>N<sub>2</sub>O<sub>3</sub>[1]

Molecular Weight: 140.10 g/mol [1]

### **Predicted Spectroscopic Data**

Due to the limited availability of publicly accessible, experimentally-derived spectra for **5-Hydroxypyrazine-2-carboxylic acid**, the following data tables are based on established principles of spectroscopic theory and data from structurally related compounds.



### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Data for **5-Hydroxypyrazine-2-carboxylic acid** 

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~13.0 - 11.0	Broad Singlet	1H	Carboxylic Acid (- COOH)
~11.0 - 9.0	Broad Singlet	1H	Hydroxyl/Amide (-OH)
~8.2	Singlet	1H	Pyrazine Ring H
~7.8	Singlet	1H	Pyrazine Ring H

Table 2: Predicted <sup>13</sup>C NMR Data for **5-Hydroxypyrazine-2-carboxylic acid** 

Chemical Shift (δ) ppm	Assignment
~165	Carboxylic Acid Carbonyl (C=O)
~155	Pyrazine Ring Carbon (C-OH)
~148	Pyrazine Ring Carbon (C-COOH)
~135	Pyrazine Ring Carbon (CH)
~128	Pyrazine Ring Carbon (CH)

### Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 5-Hydroxypyrazine-2-carboxylic acid



Wavenumber (cm⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic Acid and Hydroxyl)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1650	Strong	C=O stretch (Amide tautomer) / C=N stretch
~1600, ~1480	Medium	C=C and C=N stretching (Pyrazine ring)
~1300	Medium	C-O stretch
~900	Broad	O-H bend (out-of-plane)

## **Mass Spectrometry (MS)**

Table 4: Predicted Mass Spectrometry Data for 5-Hydroxypyrazine-2-carboxylic acid

m/z Ratio	Predicted Fragment Ion
140	[M] <sup>+</sup> (Molecular Ion)
123	[M-OH]+
95	[M-COOH]+
67	[C <sub>3</sub> H <sub>3</sub> N <sub>2</sub> ] <sup>+</sup>

## **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound such as **5-Hydroxypyrazine-2-carboxylic acid**.

### NMR Spectroscopy

• Sample Preparation: Dissolve approximately 5-10 mg of **5-Hydroxypyrazine-2-carboxylic acid** in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>) in a standard 5 mm NMR



tube. The choice of solvent is crucial for ensuring the solubility of the compound and for avoiding interference with the signals of interest.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
  - Tune and match the probe for the <sup>1</sup>H frequency.
  - Acquire a standard one-dimensional <sup>1</sup>H spectrum using a pulse sequence such as a simple pulse-acquire.
  - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
  - Optimize the acquisition time and relaxation delay to ensure adequate signal-to-noise and accurate integration.
- <sup>13</sup>C NMR Acquisition:
  - Tune and match the probe for the <sup>13</sup>C frequency.
  - Acquire a proton-decoupled <sup>13</sup>C spectrum to obtain singlets for all carbon signals.
  - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
  - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

#### Infrared (IR) Spectroscopy

Sample Preparation (Solid):



- KBr Pellet Method: Grind a small amount of the sample with anhydrous potassium bromide (KBr) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
  - Place the prepared sample in the spectrometer's sample holder.
  - Acquire the sample spectrum over the desired range (e.g., 4000-400 cm<sup>-1</sup>).
  - The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

### **Mass Spectrometry (MS)**

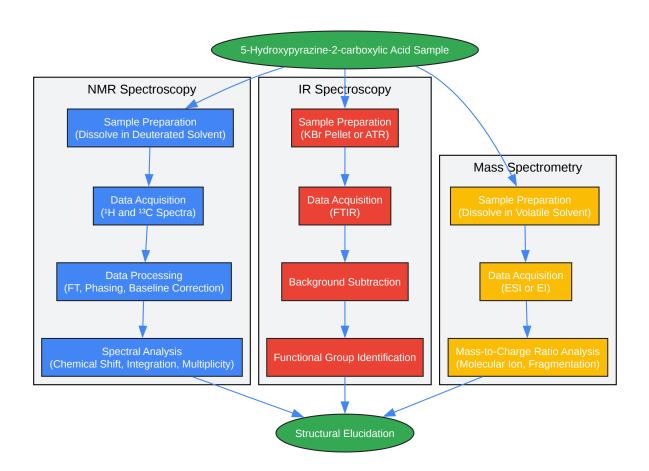
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
  - Introduce the sample solution into the ion source.
  - Optimize the ion source parameters (e.g., capillary voltage, desolvation temperature for ESI; electron energy for EI) to achieve stable ionization.
  - Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).



 For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

## **Visualization of Experimental Workflow**

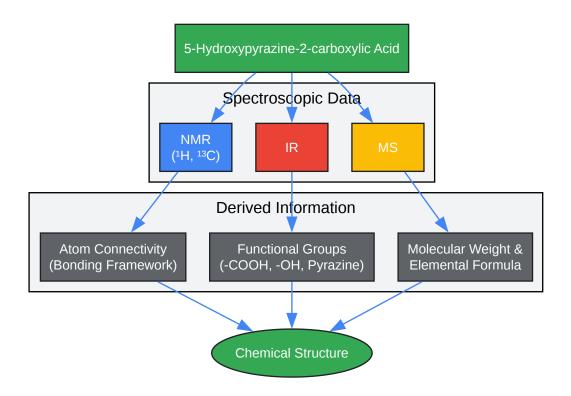
The following diagrams illustrate the general workflows for obtaining and analyzing the spectroscopic data.



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Caption: Workflow for Spectroscopic Analysis.





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Caption: Data Relationships in Structural Elucidation.

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#### References

- 1. matrixscientific.com [matrixscientific.com]
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